

Navigating the Nuances of AZD1981: A Technical Support Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD1981

Cat. No.: B1665938

[Get Quote](#)

For researchers and drug development professionals investigating the CRTH2 antagonist **AZD1981**, interpreting the existing body of data can present a complex challenge. Discrepancies in clinical trial outcomes across different indications and patient populations necessitate a detailed understanding of the underlying experimental designs and potential biological explanations. This technical support center provides a centralized resource to address common questions and troubleshoot experimental hurdles, facilitating a more informed approach to future research.

Frequently Asked Questions (FAQs)

Q1: Why have clinical trials of **AZD1981** shown conflicting results in asthma?

A1: The clinical efficacy of **AZD1981** in asthma appears to be nuanced, with outcomes varying based on the patient population and the primary endpoints evaluated. A key point of divergence is seen between broader asthma populations and those with a specific atopic phenotype.

One large Phase IIb study in patients with atopic asthma already receiving inhaled corticosteroids (ICS) and long-acting β 2-agonists (LABA) found that **AZD1981**, at doses up to 400 mg twice daily (BID), did not lead to a statistically significant improvement in lung function as measured by Forced Expiratory Volume in 1 second (FEV1) compared to placebo.^{[1][2]}

However, two other Phase II trials in adults with asthma painted a slightly different picture. While the primary endpoint of morning peak expiratory flow showed a non-significant increase, these studies revealed that all tested doses of **AZD1981** resulted in significant improvements in

the Asthma Control Questionnaire (ACQ-5) scores.[3][4] Notably, a post-hoc analysis of one of these studies indicated that improved ACQ-5 scores and FEV1 were predominantly observed in atopic patients.[3][4]

This suggests that the therapeutic benefit of **AZD1981** in asthma may be more pronounced in individuals with a clear allergic component to their disease and may be better captured by patient-reported outcomes of asthma control rather than solely by spirometric measurements.

Q2: What is the evidence for **AZD1981**'s efficacy in other inflammatory conditions?

A2: The application of **AZD1981** has been explored in other eosinophil-associated diseases with varying degrees of success.

In a study on chronic rhinosinusitis with nasal polyps (CRSwNP), the addition of **AZD1981** to standard intranasal corticosteroid therapy did not result in any significant improvement in nasal polyp size, radiographic scores, symptoms, or quality of life metrics when compared to placebo.
[5][6]

Conversely, in a trial involving patients with chronic spontaneous urticaria (CSU) who were refractory to antihistamines, **AZD1981** demonstrated a potential benefit. Although the overall urticaria activity scores only showed a significant reduction at the end of a two-week washout period, the treatment did significantly reduce weekly itch scores and inhibited the in-vitro function of eosinophils.[7][8]

Q3: How does **AZD1981** impact eosinophil activity and count, and are the findings consistent across studies?

A3: **AZD1981** consistently demonstrates an ability to modulate eosinophil function by blocking the CTRH2 receptor, thereby inhibiting prostaglandin D2 (PGD2)-mediated activities.[5][9][10] Preclinical data and findings from a clinical study in CSU have shown that **AZD1981** effectively impairs PGD2-induced eosinophil shape change, a marker of eosinophil activation.[7][8]

However, the effect of **AZD1981** on circulating eosinophil counts appears to be context-dependent. In the CSU study, treatment with **AZD1981** led to an increase in the number of circulating eosinophils.[7][8] In contrast, an asthma study reported no significant change in blood eosinophil levels.[4] This discrepancy could be attributable to differences in the

underlying disease pathophysiology, the tissue-specific roles of eosinophils, or the patient populations studied.

Troubleshooting Experimental Issues

Issue 1: Lack of observed clinical efficacy in an asthma trial.

Troubleshooting Steps:

- **Patient Stratification:** Re-evaluate the inclusion criteria. The data suggests that atopic individuals may be more responsive. Consider enriching the study population for patients with confirmed atopy.
- **Endpoint Selection:** While lung function tests like FEV1 are standard, they may not fully capture the benefits of CRTH2 antagonism. Incorporate patient-reported outcome measures such as the ACQ-5, which have previously shown sensitivity to **AZD1981** treatment.[\[3\]](#)[\[4\]](#)
- **Biomarker Analysis:** Measure biomarkers of Type 2 inflammation (e.g., blood and sputum eosinophils, exhaled nitric oxide) at baseline and throughout the study to identify a responsive subpopulation.

Issue 2: Inconsistent effects on eosinophil biomarkers.

Troubleshooting Steps:

- **Functional Assays:** Instead of solely relying on eosinophil counts, incorporate functional assays that directly measure the biological activity of **AZD1981**. An ex vivo eosinophil shape change assay in response to PGD2 stimulation can confirm target engagement.[\[7\]](#)[\[9\]](#)
- **Tissue-Specific Eosinophil Assessment:** If feasible, assess eosinophil levels in the target tissue (e.g., sputum in asthma, skin biopsy in urticaria) in addition to peripheral blood. The effects of **AZD1981** may be more pronounced at the site of inflammation.

Data Summary Tables

Table 1: Summary of **AZD1981** Clinical Trial Outcomes in Asthma

Study Identifier	Patient Population	AZD1981 Dosage	Primary Endpoint	Key Findings
NCT01197794[1][2]	Atopic asthma (on ICS/LABA)	Up to 400 mg BID	Change in FEV1	No statistically significant improvement in FEV1 vs. placebo.
Study 1 (Kuna et al.)[3][4]	Stable asthma (ICS withdrawn)	1000 mg BID	Change in morning PEF	Non-significant increase in morning PEF.
Study 2 (Kuna et al.)[3][4]	Uncontrolled asthma (on ICS)	50, 400, 1000 mg BID	Change in morning PEF	Non-significant increase in morning PEF; Significant improvement in ACQ-5 scores at all doses; Improved FEV1 and ACQ-5 in atopic subgroup.

Table 2: Summary of **AZD1981** Clinical Trial Outcomes in Other Indications

Indication	Study Identifier/Reference	AZD1981 Dosage	Primary Endpoint	Key Findings
CRSwNP	NCT02779775[5] [6]	Not specified	Change in Nasal Polyp Score	No significant difference in nasal polyp size, radiographic scores, symptoms, or quality of life vs. placebo.
CSU	Oliver et al.[7][8]	40 mg TID	Change in Urticaria Activity Score 7 (UAS7)	Significant reduction in UAS7 only at the end of washout; Significant reduction in weekly itch scores; Significant inhibition of PGD2-mediated eosinophil shape change.

Experimental Protocols

Protocol 1: Ex Vivo Eosinophil Shape Change Assay

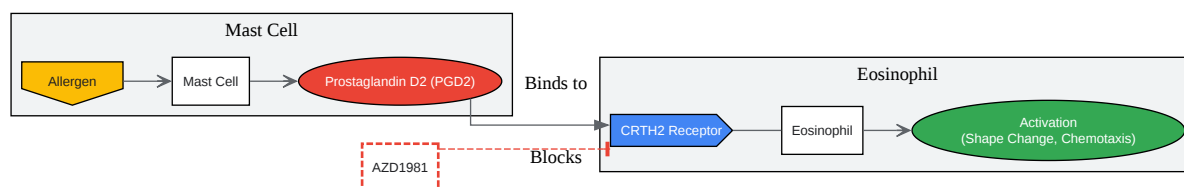
This assay is used to confirm the biological activity of **AZD1981** by measuring its ability to inhibit the PGD2-induced shape change of eosinophils in whole blood.

Methodology:

- **Blood Collection:** Collect whole blood from study participants into heparinized tubes.

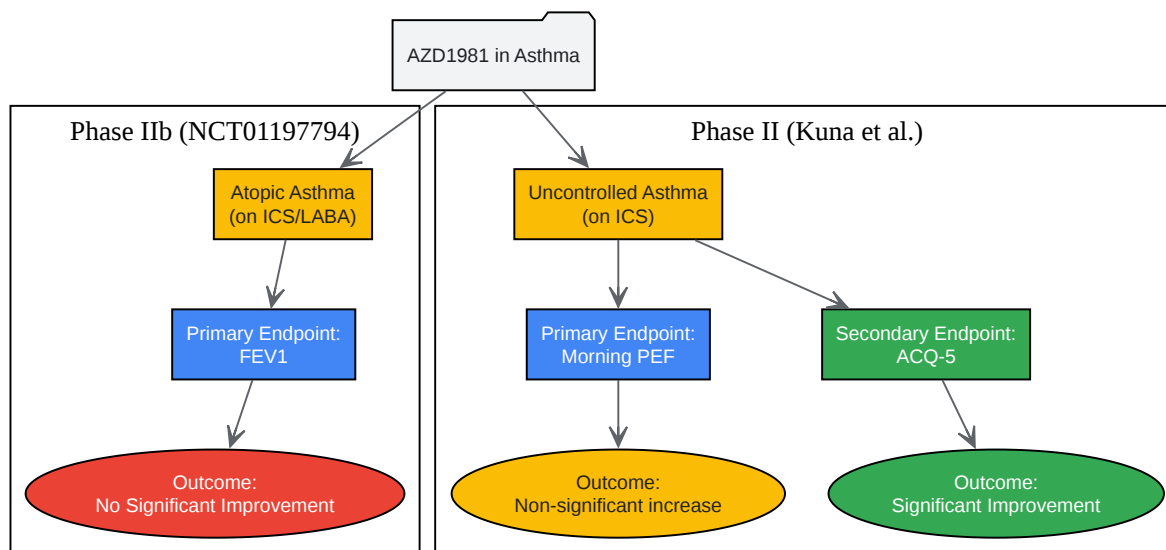
- Incubation: Aliquots of whole blood are pre-incubated with either **AZD1981** at various concentrations or a vehicle control.
- Stimulation: The blood samples are then stimulated with a PGD2 receptor agonist (e.g., 13,14-dihydro-15-keto-PGD2).
- Fixation: After a short incubation period, the reaction is stopped by adding a fixing agent.
- Red Blood Cell Lysis: Red blood cells are lysed to isolate the leukocyte population.
- Flow Cytometry: The eosinophil population is identified using specific surface markers (e.g., CCR3), and their shape change is quantified by measuring changes in forward scatter.
- Data Analysis: The inhibitory effect of **AZD1981** is determined by comparing the shape change in the presence of the compound to the vehicle control.

Visualizing the Data and Concepts



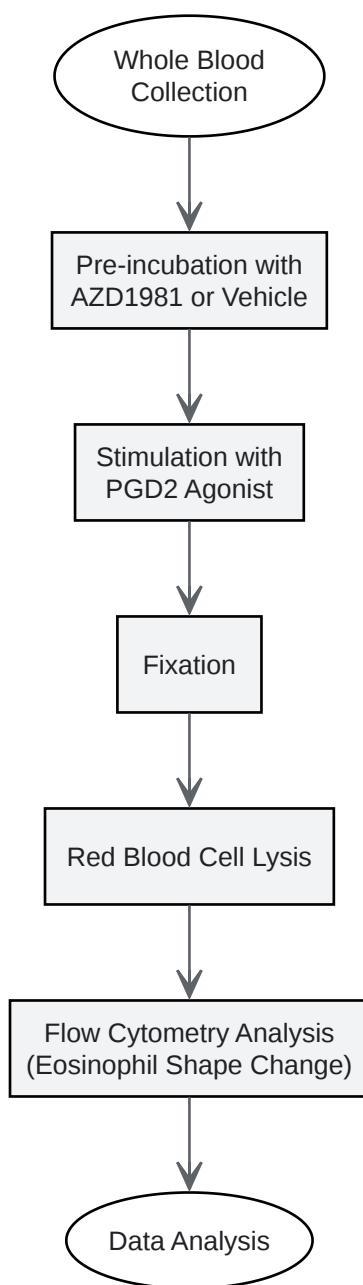
[Click to download full resolution via product page](#)

Caption: Mechanism of action of **AZD1981**.



[Click to download full resolution via product page](#)

Caption: Logical relationship of conflicting asthma trial data.



[Click to download full resolution via product page](#)

Caption: Workflow for the ex vivo eosinophil shape change assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficacy and safety of the CRTh2 antagonist AZD1981 as add-on therapy to inhaled corticosteroids and long-acting β 2-agonists in patients with atopic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of the CRTh2 antagonist AZD1981 as add-on therapy to inhaled corticosteroids and long-acting β 2-agonists in patients with atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Efficacy of an oral CRTH2 antagonist (AZD1981) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of an oral CRTH2 antagonist (AZD1981) in the treatment of chronic rhinosinusitis with nasal polyps in adults: A randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. AZD1981 [openinnovation.astrazeneca.com]
- 10. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Navigating the Nuances of AZD1981: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665938#interpreting-conflicting-data-from-azd1981-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com